![molecular formula C23H22ClFN4O2 B2480211 N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286721-68-3](/img/structure/B2480211.png)
N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
Synthesis Analysis
The synthesis of complex acetamide derivatives, including those related to the target compound, involves multi-step chemical reactions that can include condensation, amidation, and chlorination. A method often employed involves starting from commercially available or suitably prepared precursors, followed by a series of reactions to introduce the necessary functional groups and structural complexity. For instance, the synthesis of similar compounds has been achieved through reactions involving ethyl benzoylacetate, amidinoacetamide, and subsequent cyclization and functionalization steps (Brown & Waring, 1977).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of various functional groups attached to a central pyrimidine or similar heterocyclic ring. Structural analyses, including X-ray crystallography, NMR, and IR spectroscopy, provide insights into the conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets. For related molecules, studies have shown detailed geometrical parameters and the influence of substituents on the molecular conformation (Subasri et al., 2016).
Scientific Research Applications
Radiosynthesis and Imaging Applications
One significant application of structurally similar compounds involves their development as selective ligands for imaging translocator protein (TSPO) with positron emission tomography (PET). For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a similar structural framework, have been reported for their selective binding to TSPO, an indicator of neuroinflammatory processes. The incorporation of a fluorine atom into these molecules facilitates their labeling with fluorine-18, a radioisotope used in PET imaging to study various neurodegenerative disorders (Dollé et al., 2008).
Antitumor Activities
Compounds structurally related to N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide have demonstrated potential antitumor activities. Research into similar compounds, such as derivatives of 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl, has indicated selective anti-tumor activities, suggesting a possible contribution to cancer treatment strategies (Xiong Jing, 2011).
Antimicrobial Activity
Similarly structured compounds have also shown antimicrobial potential. For example, a study focused on the synthesis and characterization of new heterocyclic compounds with a sulphamido moiety indicated these molecules could possess antibacterial and antifungal properties, pointing towards their use in combating microbial infections (Nunna et al., 2014).
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2/c1-2-28-11-10-19-17(13-28)23(31)29(22(27-19)15-6-4-3-5-7-15)14-21(30)26-20-9-8-16(24)12-18(20)25/h3-9,12H,2,10-11,13-14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGZKBIDFYGNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide |
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